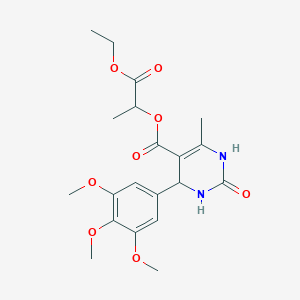![molecular formula C20H20ClN3O3S B11682445 (2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(3-clorofenil)-2-[(4-etoxi)fenilimino]-3-metil-4-oxo-1,3-tiazinana-6-carboxamida es un complejo compuesto orgánico con posibles aplicaciones en diversos campos de la ciencia y la industria. Este compuesto presenta una estructura única que incluye un anillo de tiazinana, un grupo clorofenilo y un grupo etoxi-fenilo, lo que lo convierte en un tema interesante para la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z)-N-(3-clorofenil)-2-[(4-etoxi)fenilimino]-3-metil-4-oxo-1,3-tiazinana-6-carboxamida generalmente implica múltiples pasos, incluyendo la formación del anillo de tiazinana y la introducción de los grupos clorofenilo y etoxi-fenilo. Las rutas sintéticas comunes pueden implicar el uso de reactivos como cloruro de tionilo, cloroformato de etilo y varias aminas bajo condiciones controladas de temperatura y pH.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza del producto final. Técnicas como los reactores de flujo continuo y los sistemas de síntesis automatizados podrían emplearse para mejorar la eficiencia y la consistencia en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(2Z)-N-(3-clorofenil)-2-[(4-etoxi)fenilimino]-3-metil-4-oxo-1,3-tiazinana-6-carboxamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción se puede utilizar para eliminar átomos de oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, permitiendo la modificación de las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr los resultados deseados.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir un compuesto con grupos hidroxilo adicionales, mientras que la reducción podría dar como resultado una molécula más saturada.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única puede permitirle interactuar con moléculas biológicas de maneras específicas, lo que la hace útil para estudiar vías bioquímicas.
Medicina: Podría servir como un compuesto líder para el desarrollo de nuevos fármacos, particularmente si exhibe actividad biológica.
Industria: Sus propiedades químicas podrían hacerla adecuada para su uso en ciencia de materiales, como en el desarrollo de nuevos polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (2Z)-N-(3-clorofenil)-2-[(4-etoxi)fenilimino]-3-metil-4-oxo-1,3-tiazinana-6-carboxamida dependería de sus interacciones específicas con los objetivos moleculares. Por ejemplo, si actúa como un inhibidor enzimático, podría unirse al sitio activo de la enzima, evitando la unión del sustrato y la catálisis posterior. Las vías involucradas podrían incluir la inhibición de enzimas o receptores específicos, la modulación de vías de señalización o la interacción con ácidos nucleicos.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxic)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- Compuesto 1-(5,5,5-tricloropentil)-1H-1,2,4-triazol con dicloromanganeso dihidratado
Unicidad
Lo que diferencia a (2Z)-N-(3-clorofenil)-2-[(4-etoxi)fenilimino]-3-metil-4-oxo-1,3-tiazinana-6-carboxamida de los compuestos similares es su combinación específica de grupos funcionales y estructuras de anillo, que confieren propiedades químicas únicas y potenciales actividades biológicas. Esta singularidad la convierte en un compuesto valioso para futuras investigaciones y desarrollo en diversos campos científicos e industriales.
Propiedades
Fórmula molecular |
C20H20ClN3O3S |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-(4-ethoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-3-27-16-9-7-14(8-10-16)23-20-24(2)18(25)12-17(28-20)19(26)22-15-6-4-5-13(21)11-15/h4-11,17H,3,12H2,1-2H3,(H,22,26) |
Clave InChI |
ZECVLFSFNCSXGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)


![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)

![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
